molecular formula C17H17N3O6S B2909510 ethyl 2-(4-(4-methoxyphenyl)-1,1-dioxido-3-oxo-3,4-dihydro-2H-pyrido[2,3-e][1,2,4]thiadiazin-2-yl)acetate CAS No. 1251578-08-1

ethyl 2-(4-(4-methoxyphenyl)-1,1-dioxido-3-oxo-3,4-dihydro-2H-pyrido[2,3-e][1,2,4]thiadiazin-2-yl)acetate

Cat. No. B2909510
CAS RN: 1251578-08-1
M. Wt: 391.4
InChI Key: LXQGSMALGFCYSF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Ethyl 2-(4-(4-methoxyphenyl)-1,1-dioxido-3-oxo-3,4-dihydro-2H-pyrido[2,3-e][1,2,4]thiadiazin-2-yl)acetate is a useful research compound. Its molecular formula is C17H17N3O6S and its molecular weight is 391.4. The purity is usually 95%.
The exact mass of the compound ethyl 2-(4-(4-methoxyphenyl)-1,1-dioxido-3-oxo-3,4-dihydro-2H-pyrido[2,3-e][1,2,4]thiadiazin-2-yl)acetate is unknown and the complexity rating of the compound is unknown. The solubility of this chemical has been described as soluble. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
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Scientific Research Applications

Photosensitizers in PUVA Therapy

Furocoumarin derivatives, which share structural similarities with the compound , are known to be active photosensitizers in PUVA (psoralen and UVA) therapy . This application is significant in the treatment of various skin diseases, including psoriasis, eczema, and vitiligo. The compound’s ability to absorb UVA light and subsequently react with DNA could be harnessed to develop new treatments that are more efficient and have fewer side effects.

Synthesis of Heterocyclic Compounds

The compound’s structure suggests it could be useful in the synthesis of heterocyclic compounds, which are crucial in medicinal chemistry . Heterocycles are found in many drugs and are essential for creating molecules with specific biological activities. The compound could serve as a precursor or intermediate in synthesizing new heterocyclic compounds with potential therapeutic applications.

Antibacterial and Antifungal Agents

Compounds with a 1,2,4-triazole moiety, similar to the one in the compound, have been reported to exhibit antibacterial and antifungal properties . This suggests that the compound could be used to develop new antibacterial and antifungal agents, which are increasingly important due to the rise of antibiotic-resistant strains of bacteria and fungi.

Anti-inflammatory Drugs

The presence of a methoxyphenyl group in the compound’s structure is often associated with anti-inflammatory properties . Therefore, this compound could be investigated for its potential use in creating new anti-inflammatory drugs, which could help treat conditions like arthritis, asthma, and allergic reactions.

Anticancer Research

Heterocycles based on the 1,2,3-triazole moiety, which are structurally related to the compound, have shown promise in anticancer research . The compound could be explored as a scaffold for developing new anticancer agents, particularly targeting specific types of cancer where heterocyclic compounds have shown efficacy.

Organic Synthesis Methodology

The compound could be employed in developing new methodologies for organic synthesis . Its unique structure could allow for the creation of novel synthetic routes or the improvement of existing ones, leading to more efficient and sustainable production of complex organic molecules.

properties

IUPAC Name

ethyl 2-[4-(4-methoxyphenyl)-1,1,3-trioxopyrido[2,3-e][1,2,4]thiadiazin-2-yl]acetate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H17N3O6S/c1-3-26-15(21)11-19-17(22)20(12-6-8-13(25-2)9-7-12)16-14(27(19,23)24)5-4-10-18-16/h4-10H,3,11H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LXQGSMALGFCYSF-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)CN1C(=O)N(C2=C(S1(=O)=O)C=CC=N2)C3=CC=C(C=C3)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H17N3O6S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

391.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

ethyl 2-(4-(4-methoxyphenyl)-1,1-dioxido-3-oxo-3,4-dihydro-2H-pyrido[2,3-e][1,2,4]thiadiazin-2-yl)acetate

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